

2-Benzylcyclohexanone spectroscopic data interpretation (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Benzylcyclohexanone

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Spectroscopic Analysis of 2-Benzylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic data of **2-benzylcyclohexanone**, a versatile intermediate in organic synthesis. The analysis covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-benzylcyclohexanone**.

¹H NMR Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.20 - 7.35	m	5H	Aromatic protons (C ₆ H ₅)
3.15	dd	1H	Benzylic proton (CH ₂ -Ph)
2.65	dd	1H	Benzylic proton (CH ₂ -Ph)
2.30 - 2.50	m	3H	$\alpha\text{-proton}$ (CH) and $\alpha'\text{-}$ protons (CH2)
1.50 - 2.10	m	6H	Cyclohexyl protons (CH ₂)

Note: Precise chemical shifts and coupling constants for the cyclohexyl protons can vary depending on the solvent and experimental conditions. The assignments are based on general principles of NMR spectroscopy.

¹³C NMR Data



Chemical Shift (δ) ppm	Assignment
~211	C=O (Ketone)
~140	Quaternary Aromatic Carbon (C-ipso)
128 - 129	Aromatic CH
~126	Aromatic CH
~52	C-2 (CH)
~42	C-6 (CH ₂)
~35	Benzylic Carbon (CH ₂)
~28	Cyclohexyl Carbon (CH ₂)
~25	Cyclohexyl Carbon (CH ₂)
~23	Cyclohexyl Carbon (CH ₂)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3085, 3062, 3027	Medium	Aromatic C-H stretch
2935, 2860	Strong	Aliphatic C-H stretch
1712	Strong	C=O stretch (ketone)
1602, 1495, 1452	Medium	Aromatic C=C stretch
748, 699	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS) Data



m/z	Relative Intensity	Assignment
188	Moderate	[M] ⁺ (Molecular Ion)
91	100%	[C7H7]+ (Tropylium ion - Base Peak)
115	Low	[M - C ₆ H ₅] ⁺
131	Low	[M - C ₄ H ₇] ⁺
77	Low	[C ₆ H ₅] ⁺ (Phenyl ion)

Spectroscopic Interpretation ¹H NMR Spectrum Analysis

The 1 H NMR spectrum of **2-benzylcyclohexanone** provides key information about the proton environment in the molecule. The aromatic protons of the benzyl group typically appear as a complex multiplet in the downfield region of 7.20-7.35 ppm, integrating to five protons. The benzylic protons (CH₂-Ph) are diastereotopic due to the adjacent chiral center (C-2) and appear as two distinct doublets of doublets (dd) around 3.15 and 2.65 ppm. The proton at the C-2 position of the cyclohexanone ring, being adjacent to both the carbonyl group and the benzyl substituent, is expected to resonate as a multiplet between 2.30 and 2.50 ppm. This region also contains the signals for the two protons on the α '-carbon (C-6). The remaining six protons of the cyclohexanone ring appear as a complex series of multiplets in the upfield region of 1.50-2.10 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum confirms the carbon framework of **2-benzylcyclohexanone**. The most downfield signal, appearing around 211 ppm, is characteristic of a ketone carbonyl carbon. The aromatic carbons of the benzyl group resonate in the 126-140 ppm range. The carbon atom of the cyclohexanone ring attached to the benzyl group (C-2) is found at approximately 52 ppm. The benzylic carbon signal is observed around 35 ppm. The remaining four carbons of the cyclohexanone ring appear at approximately 42, 28, 25, and 23 ppm.

Infrared (IR) Spectrum Analysis



The IR spectrum of **2-benzylcyclohexanone** displays characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band around 1712 cm⁻¹ is indicative of the C=O stretching vibration of the cyclohexanone ring. The presence of the aromatic ring is confirmed by the C-H stretching vibrations observed above 3000 cm⁻¹ (typically around 3085, 3062, and 3027 cm⁻¹) and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclohexyl and benzylic groups are observed as strong bands just below 3000 cm⁻¹ (around 2935 and 2860 cm⁻¹). Finally, the strong absorptions around 748 and 699 cm⁻¹ are characteristic of the out-of-plane C-H bending of a monosubstituted benzene ring.

Mass Spectrum Analysis

The mass spectrum of **2-benzylcyclohexanone** provides valuable information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular ion peak [M]⁺ is observed at an m/z of 188, corresponding to the molecular formula $C_{13}H_{16}O$. The most abundant peak in the spectrum, the base peak, is observed at m/z 91. This peak corresponds to the highly stable tropylium ion ([C_7H_7]⁺), which is formed by the cleavage of the C-C bond between the cyclohexanone ring and the benzylic carbon, followed by rearrangement. Other significant fragments include the phenyl cation ([C_6H_5]⁺) at m/z 77 and various fragments arising from the cyclohexanone ring.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for **2-benzylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-benzylcyclohexanone** (typically 5-10 mg for 1H NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCl $_3$, 0.5-0.7 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a high-resolution NMR spectrometer. For 1H NMR, standard acquisition parameters are used. For 13C NMR, proton decoupling is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

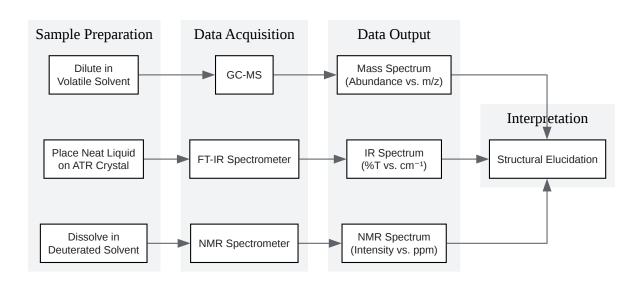


For a liquid sample like **2-benzylcyclohexanone**, the attenuated total reflectance (ATR) technique is commonly used. A small drop of the neat liquid is placed on the ATR crystal. A background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **2-benzylcyclohexanone** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and carried through the GC column by an inert gas. As the compound elutes from the column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualizations Spectroscopic Analysis Workflow

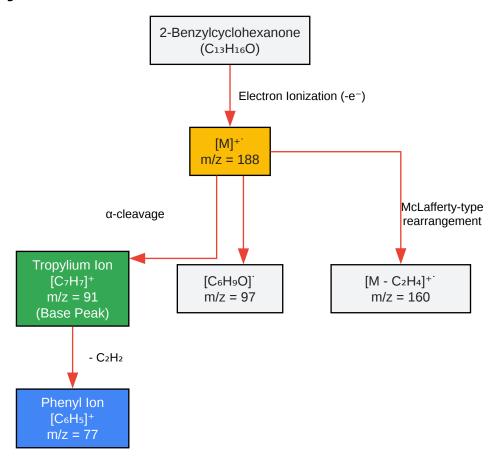


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Caption: General workflow for spectroscopic analysis of **2-benzylcyclohexanone**.

Mass Spectrometry Fragmentation of 2-Benzylcyclohexanone



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Caption: Proposed mass spectrometry fragmentation pathway for **2-benzylcyclohexanone**.

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